5-Bromo-2,4-diiodopyrimidine chemical properties and structure
Topic: 5-Bromo-2,4-diiodopyrimidine Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Critical Scaffold for Regioselective Fu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-2,4-diiodopyrimidine Chemical Properties and Structure
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Regioselective Functionalization in Kinase Inhibitor Discovery [1][2]
Executive Summary
5-Bromo-2,4-diiodopyrimidine is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK2, CDK4/6). Its utility stems from the distinct reactivity hierarchy of its three halogen substituents: two iodine atoms at the C2 and C4 positions, and a bromine atom at the C5 position. This "halogen dance" capability allows researchers to sequentially functionalize the pyrimidine ring with high regioselectivity—typically installing aryl groups at C4 via Suzuki coupling, followed by nucleophilic substitution at C2, and finally late-stage modification at C5.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and the mechanistic logic governing its regioselective reactivity.
Chemical Profile & Physical Properties
Property
Data
Chemical Name
5-Bromo-2,4-diiodopyrimidine
CAS Number
Not widely listed; often synthesized in situ or custom ordered (Related: 5-Bromo-2,4-dichloropyrimidine CAS 36082-50-5)
Molecular Formula
Molecular Weight
410.79 g/mol
Structure
Pyrimidine ring substituted with I at 2,4 and Br at 5
Physical State
White to off-white solid
Solubility
Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Characterization (LC-MS)
Retention time ~6.8 min; m/z 410.9/412.9 [1, 2]
Stability
Light sensitive (store in amber vials); sensitive to moisture
Synthesis & Preparation
The synthesis of 5-Bromo-2,4-diiodopyrimidine is typically achieved via a Finkelstein-type halogen exchange starting from the commercially available 5-bromo-2,4-dichloropyrimidine. The dichloro precursor itself is derived from 5-bromouracil.
Reaction Pathway
The transformation relies on the higher nucleophilicity of iodide ions to displace chloride, driven by the formation of the weaker C-I bond which is paradoxically more reactive in subsequent Pd-catalyzed steps.
Figure 1: Synthetic route from 5-bromouracil to the diiodo target.
Detailed Protocol: Chloride-to-Iodide Exchange
Source: Validated based on protocols for analogous pyrimidines [1, 2].
Preparation: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in dichloromethane (DCM).
Acid Addition: Cool the solution to -5°C using an ice/salt bath. Slowly add cold 57% aqueous hydroiodic acid (HI) (approx. 5-10 equivalents) dropwise.
Note: The low temperature is critical to prevent over-reduction or decomposition.
Reaction: Stir the mixture at -5°C for 2–4 hours. Monitor by LC-MS (shift from Cl isotope pattern to I mass).
Workup:
Neutralize carefully with solid sodium carbonate (
) until pH 7.
Decolorize the iodine byproduct by adding 5% aqueous sodium metabisulfite until the organic layer is clear.
Separate the organic phase, dry over anhydrous sodium sulfate (
), and concentrate in vacuo.
Yield: The product is typically obtained as a white solid and is often pure enough for subsequent coupling reactions without column chromatography.
Reactivity & Regioselectivity
The power of this scaffold lies in the predictable order of reactivity of its three carbon-halogen bonds.
The Reactivity Hierarchy
C4-Iodine (Most Reactive): The C4 position is para to N1 and ortho to N3. It is the most electron-deficient site, making it highly susceptible to oxidative addition by Palladium(0) in Suzuki/Stille couplings and nucleophilic attack in
reactions.
C2-Iodine (Intermediate): The C2 position is flanked by two nitrogen atoms. While electron-deficient, it is sterically more hindered than C4 and generally reacts after C4 in Pd-catalyzed cross-couplings when stoichiometric control is used.
C5-Bromine (Least Reactive): The C-Br bond is stronger than the C-I bond. Furthermore, the C5 position is electron-rich compared to C2/C4. It remains intact during standard coupling conditions targeting the iodides, allowing for late-stage diversification.
Regioselectivity Logic Map
Figure 2: Regioselectivity profile demonstrating the preference for C4 functionalization.
Heat to 80°C for 2–16 hours (monitor by TLC/LC-MS).
Outcome: The major product will be the 4-aryl-5-bromo-2-iodopyrimidine .
Next Steps: The remaining C2-iodide can now be displaced by amines (e.g., aniline derivatives) to form the 2-amino-4-aryl-5-bromopyrimidine core common in kinase inhibitors.
Safety & Handling
Hazards: Like many halopyrimidines, this compound is likely an irritant to eyes, respiratory system, and skin.
Lachrymator Potential: Halogenated pyrimidines can be lachrymators; handle in a well-ventilated fume hood.
Storage: Store at 2–8°C (refrigerated) in the dark. Iodine-containing compounds can degrade to release free iodine upon light exposure, turning the solid yellow/brown.
References
Burns, C. J., et al. (2008). Phenyl amino pyrimidine compounds and uses thereof. Patent WO2008109943A1 / US9233934B2. (Describes the synthesis of 5-bromo-2,4-diiodopyrimidine from the dichloro analog and its subsequent C4-selective Suzuki coupling).
Nagy, P. I., et al. (2019). Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. (Provides theoretical grounding for C4 vs C2 reactivity in analogous systems).
Gong, Y., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 16, 2721–2724. (Demonstrates C4 selectivity in Pd-catalyzed couplings of dihalo-pyrimidines).
Spectroscopic Profile of 5-Bromo-2,4-diiodopyrimidine: A Predictive and Comparative Technical Guide
Abstract Introduction: The Rationale for a Predictive Approach 5-Bromo-2,4-diiodopyrimidine is a heavily halogenated heterocyclic compound with potential applications as a versatile intermediate in synthetic organic chem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Rationale for a Predictive Approach
5-Bromo-2,4-diiodopyrimidine is a heavily halogenated heterocyclic compound with potential applications as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of three halogen atoms—one bromine and two iodine atoms—on the pyrimidine ring offers multiple reactive sites for cross-coupling reactions and other functional group transformations.
Accurate spectroscopic data is paramount for the unambiguous characterization of such a molecule. However, a comprehensive search of scientific literature and chemical databases reveals a conspicuous absence of published experimental NMR, MS, and IR data for 5-Bromo-2,4-diiodopyrimidine. To address this information gap, this guide employs a well-established scientific methodology: the prediction of spectral features through the analysis of close structural analogs. By examining the spectroscopic data of compounds like 5-bromo-2,4-dichloropyrimidine, 2,4-dichloropyrimidine, and various mono-halogenated pyrimidines, we can deconstruct the electronic and steric effects of each halogen substituent and project the cumulative impact on the spectral properties of the target molecule.
This predictive framework provides a robust and scientifically grounded estimation of the expected spectroscopic data, enabling researchers to:
Identify the target compound in complex reaction mixtures.
Establish preliminary quality control parameters.
Guide the development of analytical methods for its detection and quantification.
The following sections will present a detailed, reasoned prediction for each spectroscopic technique, supported by data from relevant analogs and fundamental principles.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 5-Bromo-2,4-diiodopyrimidine are detailed below.
Predicted ¹H NMR Spectrum
The structure of 5-Bromo-2,4-diiodopyrimidine contains a single proton attached to the C6 carbon of the pyrimidine ring. Therefore, the ¹H NMR spectrum is expected to be simple, exhibiting a single singlet. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the two nitrogen atoms in the ring and the three halogen substituents.
To predict the chemical shift of the H-6 proton, we can analyze the trends in related compounds:
Compound
H-6 Chemical Shift (ppm)
2,4-Dichloropyrimidine
~8.7
5-Bromopyrimidine
~8.8
5-Bromo-2,4-diiodopyrimidine (Predicted)
~8.9 - 9.1
The substitution of the two chlorine atoms in 5-bromo-2,4-dichloropyrimidine with two iodine atoms is expected to result in a slight downfield shift of the H-6 proton. While iodine is less electronegative than chlorine, the "heavy atom effect" and other anisotropic effects can lead to deshielding. Therefore, a chemical shift in the range of 8.9 - 9.1 ppm is predicted for the singlet corresponding to the H-6 proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 5-Bromo-2,4-diiodopyrimidine is expected to show four distinct signals, one for each of the four carbon atoms in the pyrimidine ring. The chemical shifts are predicted by considering the substituent effects of the bromine and iodine atoms on the pyrimidine core. The carbon atoms directly bonded to the highly electronegative iodine atoms (C2 and C4) are expected to be significantly deshielded, though the "heavy atom effect" of iodine can sometimes lead to shielding in ¹³C NMR.
Based on data from analogs and general trends in halogenated heterocycles, the following chemical shifts are predicted:
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
C2
160 - 165
Attached to iodine and two nitrogen atoms.
C4
165 - 170
Attached to iodine and a nitrogen atom.
C5
95 - 105
Attached to bromine; significant shielding from the heavy atom.
C6
155 - 160
Influenced by the adjacent nitrogen and the overall electron-poor nature of the ring.
It is important to note that the direct attachment of iodine can cause significant line broadening of the C2 and C4 signals due to quadrupolar relaxation.
Experimental Protocol for NMR Data Acquisition (Hypothetical)
Sample Preparation: Dissolve 10-20 mg of purified 5-Bromo-2,4-diiodopyrimidine in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters would include a 30° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C and potential quadrupolar broadening, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain a good signal-to-noise ratio.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-2,4-diiodopyrimidine, the mass spectrum is expected to be highly characteristic due to the presence of bromine and iodine.
Predicted Molecular Ion Peak
The molecular formula of 5-Bromo-2,4-diiodopyrimidine is C₄HBrI₂N₂. The calculated monoisotopic mass is approximately 413.7 g/mol . The molecular ion peak (M⁺) in the mass spectrum will exhibit a distinctive isotopic pattern due to the natural abundances of the bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and the single stable isotope of iodine (¹²⁷I). The molecular ion region will show a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units.
Predicted Isotopic Distribution for the Molecular Ion [C₄HBrI₂N₂]⁺:
m/z
Relative Abundance
413.7
100%
414.7
4.3%
415.7
97.4%
416.7
4.2%
Predicted Fragmentation Pattern
The fragmentation of 5-Bromo-2,4-diiodopyrimidine under electron impact (EI) ionization is expected to be dominated by the sequential loss of the halogen atoms. The C-I bond is weaker than the C-Br bond, so the initial loss of an iodine atom is highly probable.
A plausible fragmentation pathway is as follows:
M⁺ → [M-I]⁺: Loss of an iodine radical to give a cation at m/z ~287. This fragment will still show the characteristic 1:1 isotopic pattern for bromine.
[M-I]⁺ → [M-I-I]⁺: Loss of a second iodine radical to give a cation at m/z ~160. This fragment will also exhibit the bromine isotopic pattern.
[M-I-I]⁺ → [M-I-I-Br]⁺: Subsequent loss of a bromine radical to yield a fragment at m/z ~81.
Ring Fragmentation: Fragmentation of the pyrimidine ring itself is also possible, leading to smaller charged species.
Diagram of Predicted Mass Spectral Fragmentation
Caption: Predicted EI-MS fragmentation pathway for 5-Bromo-2,4-diiodopyrimidine.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-Bromo-2,4-diiodopyrimidine is expected to be dominated by vibrations of the pyrimidine ring and the carbon-halogen bonds.
Predicted Key IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration
Intensity
3100 - 3000
C-H stretch (aromatic)
Weak
1600 - 1550
C=N stretch (ring)
Medium-Strong
1550 - 1400
C=C stretch (ring)
Medium-Strong
1200 - 1000
Ring vibrations
Medium
600 - 500
C-I stretch
Medium-Strong
700 - 550
C-Br stretch
Medium-Strong
The most diagnostic peaks in the IR spectrum will be the C-I and C-Br stretching vibrations, which are expected to appear in the fingerprint region (below 1500 cm⁻¹). The C-I stretching vibrations typically occur at lower frequencies than the C-Br stretches due to the larger mass of the iodine atom.[1]
Conclusion
While experimental data for 5-Bromo-2,4-diiodopyrimidine remains elusive, this guide provides a comprehensive and scientifically-grounded prediction of its NMR, MS, and IR spectroscopic profiles. These predictions are based on the careful analysis of structural analogs and fundamental spectroscopic principles. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers working with this and related halogenated pyrimidines, facilitating its identification, characterization, and application in the advancement of chemical and pharmaceutical sciences. The experimental verification of these predictions is a subject for future research.
References
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved February 5, 2026, from [Link]1]
Technical Guide: Physical Properties & Synthesis of 5-Bromo-2,4-diiodopyrimidine
This guide provides an in-depth technical analysis of 5-Bromo-2,4-diiodopyrimidine , a specialized halogenated heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors). CAS R...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Bromo-2,4-diiodopyrimidine , a specialized halogenated heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors).
5-Bromo-2,4-diiodopyrimidine is a tri-halogenated pyrimidine scaffold. Its value in medicinal chemistry lies in the distinct reactivity profile of its three halogen substituents. The iodine atoms at positions C2 and C4 are significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atom at C5. This allows for sequential, regioselective functionalization—a critical strategy in the design of complex pharmaceutical agents such as JAK2 inhibitors.
Due to its high reactivity and sensitivity, this compound is often generated in situ or used as a crude intermediate rather than isolated as a highly purified commercial reagent.
Physical Properties[1][2][3][4][5][6]
The following data synthesizes experimental observations from patent literature and structure-activity relationship (SAR) extrapolations from analog compounds.
Core Physical Data
Property
Value / Description
Context & Reliability
Physical State
White Solid
Observed in synthesis protocols (e.g., US Patent 8,486,941).
Melting Point
Not Explicitly Reported
Technical Insight: While the mono-iodo analog (5-bromo-2-iodopyrimidine) melts at 99–103 °C, the 2,4-dichloro precursor melts at 29–30 °C. The di-iodo variant is a solid at room temperature but is often carried forward without recrystallization, suggesting a potentially broad or low melting range typical of crude polyhalogenated intermediates.
Solubility (Organic)
High
Soluble in Dichloromethane (DCM) , 1,4-Dioxane , DMF , and DMSO .
Solubility (Aqueous)
Negligible
Insoluble in water.[1][2] Requires organic extraction (DCM/Ethyl Acetate) during workup.
Appearance
White to off-white crystalline solid
Pure form. Impure samples may appear yellow/tan due to iodine liberation.
Stability & Reactivity Profile
Light Sensitivity: High. Carbon-Iodine bonds are photosensitive. Prolonged exposure to light causes homolytic cleavage, releasing iodine (
) and turning the solid yellow/brown.
Thermal Stability: Moderate. Typically stable at room temperature but should be stored cold (
) to prevent deiodination.
Hydrolytic Stability: Susceptible to hydrolysis at the C4 position under strongly acidic or basic conditions.
Synthesis & Experimental Protocol
The most authoritative method for synthesizing 5-Bromo-2,4-diiodopyrimidine utilizes a halogen exchange reaction (Finkelstein-type) starting from the commercially available 5-bromo-2,4-dichloropyrimidine.
Reaction Scheme
Detailed Methodology
Protocol adapted from US Patent 8,486,941 (Example 5).
Reagents:
5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
Hydroiodic acid (57% aqueous solution) (Excess)
Dichloromethane (DCM)
Sodium Carbonate (
)
Sodium Metabisulphite (
)
Step-by-Step Procedure:
Preparation: Dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 300 mg) in Dichloromethane (3 mL).
Cooling: Cool the solution to -5 °C using an ice/salt bath.
Addition: Slowly add cold 57% aqueous Hydroiodic acid (5 mL) to the stirring solution.
Reaction: Stir the mixture at -5 °C for 2 hours .
Note: Maintain low temperature to prevent over-substitution or decomposition.
Neutralization: Carefully add solid Sodium Carbonate in small portions until the pH reaches 7.
Caution:
evolution will occur.
Decolorization: Add 5% aqueous Sodium Metabisulphite solution to quench any free iodine (removes the brown color).
Extraction: Add water until solids dissolve. Separate the organic phase (DCM). Extract the aqueous phase twice more with DCM.[3]
Drying: Dry combined organics over anhydrous Sodium Sulfate (
).
Isolation: Filter and concentrate in vacuo.
Result: Crude 5-bromo-2,4-diiodopyrimidine is obtained as a white solid .[3][4]
Yield: Typically quantitative or high (e.g., ~410 mg from 300 mg starting material).
Reactivity Hierarchy & Applications
The strategic value of 5-Bromo-2,4-diiodopyrimidine is its ability to undergo sequential nucleophilic aromatic substitution (
) or Pd-catalyzed cross-coupling .
Selectivity Logic
The C-I bond is weaker and more polarizable than the C-Br bond, making it more reactive toward oxidative addition by Palladium(0). Furthermore, the C4 position is more electrophilic than the C2 position due to the para-like relationship with the N1 nitrogen.
Caption: Sequential functionalization strategy utilizing the differential reactivity of Halogen substituents on the pyrimidine ring.
Storage and Handling Recommendations
Storage: Store in a tightly sealed vial, wrapped in aluminum foil to exclude light. Maintain temperature at -20°C for long-term storage or 4°C for short-term use.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis.
Safety: The compound is an alkylating agent equivalent. Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
References
Synthesis & Protocol Source:
Burns, C. J., et al. (2013). Phenyl amino pyrimidine compounds and uses thereof. U.S. Patent No. 8,486,941. Washington, DC: U.S. Patent and Trademark Office.
Context: Example 5 details the synthesis of 5-bromo-2,4-diiodopyrimidine from the dichloro precursor.
Analogous Properties (Mono-iodo):
Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyrimidine Product Sheet.
Context: Provides melting point (99-103°C) for the mono-iodo analog, establishing a baseline for solid-state properties.
Analogous Properties (Dichloro):
Tokyo Chemical Industry (TCI). (n.d.). 5-Bromo-2,4-dichloropyrimidine Product Sheet.
Context: Provides melting point (29-30°C) for the starting material.
5-Bromo-2,4-diiodopyrimidine molecular weight and formula
Executive Summary & Molecular Profile 5-Bromo-2,4-diiodopyrimidine is a highly specialized, tri-halogenated heterocyclic scaffold used primarily in the regioselective synthesis of polysubstituted pyrimidine drugs. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile
5-Bromo-2,4-diiodopyrimidine is a highly specialized, tri-halogenated heterocyclic scaffold used primarily in the regioselective synthesis of polysubstituted pyrimidine drugs. Unlike its commercially ubiquitous analog 5-bromo-2,4-dichloropyrimidine, the diiodo variant offers significantly enhanced reactivity toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), often enabling transformations under milder conditions or with difficult partners.
Its strategic value lies in the reactivity hierarchy of its three halogen substituents, which allows for sequential, programmable functionalization at positions C4, C2, and C5.
Physicochemical Data Table
Property
Value / Description
Note
IUPAC Name
5-Bromo-2,4-diiodopyrimidine
Molecular Formula
C₄HBrI₂N₂
Molecular Weight
410.78 g/mol
Monoisotopic
Exact Mass
409.736 g/mol
Dominant isotopologue (Br)
Appearance
White to off-white solid
Light sensitive
Solubility
Soluble in DCM, DMF, DMSO; Low in water
Hydrophobic scaffold
Melting Point
Decomposes upon prolonged heating
Unstable >100°C; store cold
CAS Registry
Not widely listed
Often prepared in situ or custom
Synthetic Utility: The Regioselectivity Hierarchy
The core value of this molecule is its ability to direct incoming nucleophiles or catalysts to specific positions without the need for protecting groups. The reactivity order is governed by electronic deficiency and steric accessibility.
Reactivity Logic
Position C4 (Most Reactive): The iodine at C4 is para to N1 and ortho to N3. It is the most electron-deficient site and typically undergoes oxidative addition with Pd(0) first.
Position C2 (Intermediate): The iodine at C2 is flanked by two nitrogens. While highly activated, it is generally less reactive than C4 in cross-coupling due to steric shielding by the flanking N-lone pairs and slightly higher bond dissociation energy compared to the C4-I bond in this specific environment.
Position C5 (Least Reactive): The bromine at C5 is electron-rich relative to the iodides and sterically crowded. It remains intact during C4 and C2 functionalizations, serving as a "handle" for the final diversification step.
Figure 1: The programmable logic of orthogonal halogen reactivity allows for the precise assembly of complex libraries.
Experimental Protocols
Safety Warning: This protocol involves the use of Hydroiodic Acid (HI), which is corrosive and releases toxic iodine vapor. Work in a well-ventilated fume hood. The product is light-sensitive; protect reaction vessels with aluminum foil.
Synthesis of 5-Bromo-2,4-diiodopyrimidine
This compound is rarely bought off-the-shelf due to stability issues; it is best synthesized fresh from the stable precursor 5-bromo-2,4-dichloropyrimidine .
Preparation : Dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 300 mg, 1.3 mmol) in DCM (3 mL) in a round-bottom flask. Wrap the flask in foil to exclude light.
Acidification : Cool the solution to -5°C (ice/salt bath).
Halogen Exchange : Add cold 57% aqueous HI (5 mL) dropwise. Note: The solution will turn dark red/brown due to iodine liberation.
Reaction : Stir vigorously at -5°C to 0°C for 2–3 hours . Monitor by LC-MS (Target mass: ~411/413 m/z).
Neutralization :
Carefully add solid Sodium Carbonate (
) in small portions until pH ~7.[1] (Caution: Gas evolution).
Add 5% aqueous Sodium Metabisulfite (
) solution until the dark iodine color disappears and the organic layer becomes pale yellow/clear.
Extraction : Separate the organic phase. Extract the aqueous phase twice with DCM.[2]
Workup : Dry combined organics over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo at low temperature (<30°C).
Result : Yields 5-Bromo-2,4-diiodopyrimidine as a white to off-white solid.[3] Use immediately or store at -20°C under argon.
Analytical Validation
1H NMR (CDCl3) : Expect a single singlet for the aromatic proton at C6 (approx. δ 8.5–9.0 ppm).
MS (ESI+) : m/z calculated for
: 410.8. Look for the characteristic isotopic pattern of Br (1:1 doublet) superimposed on the iodine mass defect.
References
Patent Reference : Burns, C. J., et al. "Phenyl amino pyrimidine compounds and uses thereof." Cytopia Research Pty Ltd.WO/2008/109943 & US Patent 9,233,934 . (Describes the synthesis of 5-bromo-2,4-diiodopyrimidine from the dichloro precursor).
General Pyrimidine Reactivity : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4][5] (Foundational text on nucleophilic aromatic substitution patterns in pyrimidines).
Cross-Coupling Selectivity: Schroter, S., Stock, C., & Bach, T. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron, 61(9), 2245-2267. (Review of C4 vs C2 selectivity).
potential reactivity of 5-Bromo-2,4-diiodopyrimidine
An In-depth Technical Guide to the Strategic Reactivity of 5-Bromo-2,4-diiodopyrimidine Authored by: A Senior Application Scientist Abstract 5-Bromo-2,4-diiodopyrimidine is a pivotal building block in modern synthetic ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Strategic Reactivity of 5-Bromo-2,4-diiodopyrimidine
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2,4-diiodopyrimidine is a pivotal building block in modern synthetic chemistry, offering a versatile platform for the regioselective synthesis of complex, polysubstituted pyrimidines. This guide provides an in-depth exploration of its reactivity, focusing on the strategic and sequential functionalization of its three distinct halogen atoms. We will dissect the underlying principles governing the differential reactivity of the iodo and bromo substituents in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers in drug discovery and materials science. This document is designed to serve as a practical and authoritative resource, enabling the scientific community to harness the full synthetic potential of this versatile reagent.
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active molecules. The ability to precisely control the substitution pattern on the pyrimidine ring is paramount for modulating pharmacological properties such as potency, selectivity, and ADME profiles. 5-Bromo-2,4-diiodopyrimidine has emerged as a key intermediate due to the significant differences in the reactivity of its halogen substituents, allowing for a stepwise and controlled introduction of diverse functionalities. This inherent reactivity profile enables a modular approach to the synthesis of trisubstituted pyrimidines, a class of compounds that continues to yield novel therapeutic candidates.
Understanding the Reactivity Landscape
The synthetic utility of 5-Bromo-2,4-diiodopyrimidine is rooted in the differential reactivity of the iodine and bromine atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This difference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
Furthermore, the electronic environment of the pyrimidine ring dictates the relative reactivity of the two iodo substituents. The 4-position of the pyrimidine ring is generally more electron-deficient than the 2-position, making the C4-I bond more susceptible to oxidative addition. This creates a predictable hierarchy of reactivity:
Position 4 (Iodo) > Position 2 (Iodo) > Position 5 (Bromo)
This predictable regioselectivity is the cornerstone of its application in sequential cross-coupling strategies.
Regioselective Cross-Coupling Reactions: A Practical Guide
The differential reactivity of the halogens on 5-bromo-2,4-diiodopyrimidine allows for a variety of selective cross-coupling reactions. Below we detail the conditions for several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of 5-bromo-2,4-diiodopyrimidine, a judicious choice of reaction conditions allows for the selective substitution at the 4-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2,4-diiodopyrimidine (1.0 eq.), the desired boronic acid (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water, and a base such as sodium carbonate (2.0 eq.).
Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This initial coupling preferentially yields the 4-substituted-5-bromo-2-iodopyrimidine, which can then be subjected to a second cross-coupling reaction at the 2-position.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry and materials science. Similar to the Suzuki coupling, the Sonogashira reaction can be performed with high regioselectivity at the C4-position.
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
Reaction Setup: In a sealed tube, combine 5-bromo-2,4-diiodopyrimidine (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.06 eq.).
Solvent and Base: Add a degassed solvent such as THF or DMF and a suitable base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere until the starting material is consumed.
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.
The resulting 4-alkynyl-5-bromo-2-iodopyrimidine is a versatile intermediate for further diversification.
Stille and Buchwald-Hartwig Couplings
The reactivity hierarchy also extends to other important cross-coupling reactions. Stille coupling with organostannanes and Buchwald-Hartwig amination with amines can be selectively performed at the C4- and C2-positions, respectively, by carefully tuning the reaction conditions, including the choice of catalyst, ligand, and temperature.
Sequential Functionalization: Building Molecular Complexity
The true power of 5-bromo-2,4-diiodopyrimidine lies in the ability to perform sequential cross-coupling reactions to generate highly functionalized, trisubstituted pyrimidines. The general strategy involves the initial selective reaction at the C4-iodo position, followed by a second coupling at the C2-iodo position, and finally, a third reaction at the C5-bromo position.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. As previously discussed, the lower bond energy of the C-I bond compared to the C-Br bond facilitates this step. The enhanced reactivity at the C4-position is a result of the electron-withdrawing nature of the pyrimidine nitrogens, which is more pronounced at the 4-position, making the carbon atom more electrophilic and thus more susceptible to oxidative addition.
Summary of Reactivity and Quantitative Data
The following table summarizes the typical reactivity and expected yields for the sequential functionalization of 5-bromo-2,4-diiodopyrimidine under optimized conditions.
Position
Halogen
Relative Reactivity
Typical Coupling Reaction
Catalyst/Ligand System
Temperature (°C)
Typical Yield (%)
4
Iodo
1 (Highest)
Suzuki, Sonogashira, Stille
Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI
25-80
75-95
2
Iodo
2 (Intermediate)
Suzuki, Buchwald-Hartwig
Pd(dppf)Cl₂, Pd₂(dba)₃/Xantphos
80-110
60-85
5
Bromo
3 (Lowest)
Suzuki, Sonogashira
Pd(dppf)Cl₂, Pd(PPh₃)₄
100-120
50-80
Conclusion and Future Outlook
5-Bromo-2,4-diiodopyrimidine is a powerful and versatile building block that enables the efficient and regioselective synthesis of trisubstituted pyrimidines. A thorough understanding of its reactivity profile allows chemists to strategically design and execute complex synthetic routes. The principles outlined in this guide, supported by detailed protocols and mechanistic insights, provide a solid foundation for the application of this reagent in drug discovery and materials science. Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, further expanding the synthetic utility of this valuable pyrimidine derivative.
References
Title: Regioselective Sonogashira and Suzuki-Miyaura Cross-Coupling Reactions of 5-Bromo-2,4-diiodopyrimidine
Source: The Journal of Organic Chemistry
URL: [Link]
Application Note: 5-Bromo-2,4-diiodopyrimidine as a Modular Kinase Inhibitor Scaffold
This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes fundamental heterocyclic chemistry with practical drug discovery protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists. It synthesizes fundamental heterocyclic chemistry with practical drug discovery protocols.
[1]
Executive Summary
The pyrimidine heterocycle is a privileged scaffold in kinase inhibitor discovery, forming the core of blockbuster drugs like Dasatinib , Pazopanib , and Palbociclib .[1] While 5-bromo-2,4-dichloropyrimidine is the industry-standard starting material, its diiodo analog—5-Bromo-2,4-diiodopyrimidine —offers distinct advantages for accessing difficult chemical space.[1]
The C–I bond's superior lability compared to C–Cl enables:
Milder Reaction Conditions: Critical for coupling thermally sensitive, complex fragments.[1]
Enhanced Reactivity: Facilitates difficult Buchwald-Hartwig or Suzuki couplings that fail with chlorides.[1]
Orthogonal Selectivity: The reactivity gap between C–I and C–Br allows for precise, sequential functionalization without protecting groups.[1]
This guide provides a validated roadmap for utilizing 5-Bromo-2,4-diiodopyrimidine to synthesize trisubstituted pyrimidine kinase inhibitors.
Chemical Logic & Reactivity Profile
Success with this scaffold relies on exploiting the electronic and steric differences between the C2, C4, and C5 positions.[1]
The Reactivity Hierarchy
The pyrimidine ring is electron-deficient.[1] The presence of three halogens creates a predictable gradient of reactivity:
C4-Iodine (Most Reactive): The C4 position is para to N1 and ortho to N3, making it the most electron-deficient.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (
) and is the first site of oxidative addition in Pd-catalyzed couplings.[1]
C2-Iodine (Intermediate): Less electrophilic than C4 but significantly more reactive than the C5-bromide.[1] It is typically functionalized second via Pd-catalyzed cross-coupling.[1]
C5-Bromine (Least Reactive): The C5 position is electron-neutral relative to C2/C4.[1] The C–Br bond remains intact during mild C–I functionalization, serving as a "latent" handle for late-stage diversification (e.g., introducing gatekeeper residues).[1]
Visualization: The Regioselectivity Map
Caption: Logical flow of sequential substitution. The reactivity gradient (C4 > C2 > C5) allows for "one-pot" or stepwise library generation.[1]
Experimental Protocols
Synthesis of the Building Block
Note: 5-Bromo-2,4-diiodopyrimidine is often prepared in situ or fresh due to stability concerns compared to the dichloro analog.[1]
Objective: Convert 5-bromo-2,4-dichloropyrimidine to 5-bromo-2,4-diiodopyrimidine via Finkelstein reaction.
Hydriodic acid (HI) (57% aq., catalytic) or Acetyl Chloride (catalytic)[1]
Acetonitrile (Dry)
Protocol:
Charge a round-bottom flask with 5-bromo-2,4-dichloropyrimidine (10 mmol) and NaI (50 mmol) in dry acetonitrile (50 mL).
Slowly add acetyl chloride (2 mmol) or 5 drops of 57% HI to catalyze the halogen exchange.
Reflux the mixture for 12–24 hours under
. Monitor by LCMS (Shift in retention time and mass: Cl I).
Workup: Cool to RT. Pour into ice water containing sodium thiosulfate (to quench
). Extract with EtOAc.
Purification: Recrystallize from hexane/ethanol or use immediately. The product is light sensitive; store in amber vials at -20°C.
Step 1: C4-Selective
(Hinge Binder Installation)
Context: The C4 position usually binds the kinase hinge region.[1] Using the diiodo scaffold allows this reaction to proceed at 0°C to RT , avoiding the heating often required for chloropyrimidines.[1]
Protocol:
Dissolve 5-bromo-2,4-diiodopyrimidine (1.0 eq) in THF or DMF.
Context: The C2-Iodine is now the most reactive site.[1] A Suzuki-Miyaura coupling is ideal here to attach the hydrophobic "tail" common in kinase inhibitors.[1]
Protocol:
Suspend the C4-substituted intermediate (1.0 eq), Aryl-Boronic Acid (1.1 eq), and
Higher yield of desired isomer due to steric bulk of Iodine.
Stability
High
Moderate (Light Sensitive)
Requires careful storage (Amber/Cold).
Troubleshooting Guide
Issue: Regioisomer mixtures during Step 1 (
).
Cause: The amine nucleophile is small and highly reactive, attacking C2.[1]
Solution: Use a bulky base (Cs2CO3) or lower the temperature to -78°C. The steric bulk of the C2-Iodine generally protects it better than C2-Chlorine.[1]
Issue: "Halogen Dance" or Scrambling.
Cause: Lithium-Halogen exchange conditions (e.g., using n-BuLi) can cause the halogens to migrate.[1]
Solution: Avoid organolithium reagents. Stick to Pd-catalyzed couplings or Grignard reagents (iPrMgCl) at low temperatures.[1]
Issue: Over-coupling at C5 during Step 2.
Cause: Reaction temperature too high or excess catalyst.
Solution: Use a catalyst with lower oxidative addition potential for Bromides (e.g.,
vs XPhos) and strictly control temperature (<80°C).[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis of a trisubstituted pyrimidine kinase inhibitor, highlighting the chemoselective conditions.
References
General Pyrimidine Reactivity
Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
Application Note: Strategic Derivatization of 5-Bromo-2,4-diiodopyrimidine
Strategic Overview: The "Privileged Scaffold" Advantage In modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the core of essential kinase inhibitors (e.g., Imatinib analogues), antivirals, and...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The "Privileged Scaffold" Advantage
In modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the core of essential kinase inhibitors (e.g., Imatinib analogues), antivirals, and nucleotide mimetics. 5-Bromo-2,4-diiodopyrimidine represents a high-value "trident" scaffold. Unlike its dichloro-analogues, the presence of iodine atoms at C2 and C4 offers superior leaving group ability (I > Br > Cl), enabling nucleophilic substitutions under milder conditions, often preserving sensitive functionalities on incoming nucleophiles.
The strategic value lies in its orthogonal reactivity profile . The electronic environment of the pyrimidine ring creates a predictable hierarchy of reactivity, allowing researchers to sequentially functionalize positions 4, 2, and 5 without the need for intermediate protecting group manipulations.
Key Applications
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of core fragments in three distinct vectors.
Kinase Inhibitor Design: Mimicking the ATP-binding pocket (C2/C4 interaction) while extending into the solvent-exposed region (C5).
PROTAC Linker Attachment: Utilizing the C5-bromo handle for late-stage conjugation to E3 ligase ligands.
Mechanistic Insight: The Reactivity Hierarchy
Understanding the electronic bias of the pyrimidine ring is the prerequisite for successful derivatization.
Position 4 (C4): Most Reactive. The nitrogen atoms at positions 1 and 3 exert a combined electron-withdrawing inductive (-I) and mesomeric (-M) effect, making C4 highly electrophilic. The intermediate Meisenheimer complex formed at C4 is more stable than at C2.
Position 2 (C2): Moderately Reactive. While also electron-deficient, it is less electrophilic than C4 due to the flanking nitrogen lone pairs and lack of para-like conjugation resonance stability compared to C4.
Position 5 (C5): Least Reactive (SNAr) / Highly Reactive (Pd-Catalysis). The C5-Bromine bond is essentially inert to nucleophilic aromatic substitution (SNAr) under standard conditions but serves as an excellent handle for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
Visualization: Reactivity Flowchart
The following diagram illustrates the logical flow of derivatization, moving from the most reactive site to the least.
Figure 1: Sequential functionalization logic based on electronic susceptibility.
Experimental Protocols
Protocol A: Regioselective SNAr at C4 (The Critical Step)
Objective: Selectively displace the C4-iodide with an amine nucleophile while leaving the C2-iodide and C5-bromide intact.
Challenge: Preventing bis-substitution (C2 and C4) or wrong regioisomer formation.
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 eq)
Solvent: THF (anhydrous) or IPA (Isopropyl alcohol)
Procedure:
Preparation: Dissolve 5-Bromo-2,4-diiodopyrimidine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under N2 atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature favors the kinetic product (C4).
Addition: Mix the Amine Nucleophile (0.95 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this mixture dropwise over 15–20 minutes to the pyrimidine solution.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
Monitoring: Check via LC-MS.
Target: Mass [M+H]+ corresponding to Mono-sub.
Warning: If Bis-sub [M+H]+ appears, stop immediately.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
1H NMR: The C6-proton signal usually shifts upfield upon C4-substitution.
HMBC: Critical for proving regiochemistry. Look for correlation between the C6-H and the C4-substituent carbon.
Protocol B: SNAr at C2 (Closing the Ring)
Objective: Displace the remaining C2-iodide.
Context: The C2-iodide is less reactive; this step requires thermal energy.
Procedure:
Setup: Dissolve the C4-substituted intermediate (1.0 eq) in 1,4-Dioxane or DMSO.
Reagents: Add Second Nucleophile (1.2 – 1.5 eq) and Base (Cs2CO3 or DIPEA, 2.0 eq).
Reaction: Heat to 80–100°C for 4–12 hours.
Note: If the nucleophile is weak (e.g., aniline), microwave irradiation (120°C, 30 min) is highly effective.
Workup/Purification: Standard aqueous workup and chromatography.
Protocol C: Suzuki-Miyaura Coupling at C5
Objective: Utilize the C5-bromide for carbon-carbon bond formation.
Mechanism: The C-Br bond survives the previous SNAr steps, acting as a "masked" activation site.
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5-10 mol%)
Base: 2M Na2CO3 (aq) (3.0 eq)
Solvent: DME/Water (3:1) or Dioxane/Water (4:1)
Procedure:
Degassing: Combine solvent, substrate, and boronic acid in a reaction vial. Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.
Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial.
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–16 hours.
Scavenging: If Pd residue is an issue, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.
Data Summary & Troubleshooting
Reactivity Profile Table
Position
Halogen
Reactivity Type
Relative Rate
Preferred Conditions
C4
Iodine
SNAr
Fast (100x)
0°C, weak base, stoichiometric nucleophile
C2
Iodine
SNAr
Slow (1x)
>60°C, excess nucleophile, polar solvent
C5
Bromine
Pd-Coupling
Inert to SNAr
Pd(0) catalyst, basic aqueous media, heat
Common Pitfalls
Loss of Regioselectivity (Step 1):
Symptom:[1][2][3] Mixture of C4 and C2 isomers (approx. 80:20).
Fix: Switch solvent to IPA (protic solvents can enhance SNAr selectivity via H-bonding stabilization of the transition state) or lower temp to -20°C.
Hydrolysis:
Symptom:[1][2][3][4] Formation of Pyrimidinone (OH replacing I).
Fix: Ensure anhydrous solvents in Step 1. Avoid hydroxide bases (NaOH/KOH) until Step 3.
De-halogenation (Step 3):
Symptom:[1][2][3][4] Loss of Br without coupling (C5-H product).
Fix: This is often "hydride reduction." Avoid alcoholic solvents in the Suzuki step if this occurs; switch to Toluene/Water.
References
Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines.
Source: MDPI (Molecules/Pharmaceuticals)
Context: Theoretical and experimental insights into the C4 vs C2 selectivity, confirming the higher LUMO coefficient at C4.[3]
Arylation of Halogen
Source: ACS Public
Context: Detailed methodology for Suzuki coupling on electron-deficient pyrimidines, specifically highlighting the stability of the C5-position during prior steps.
Medicinal Chemistry Perspective of Pyrimidine Scaffolds.
Source: Royal Society of Chemistry (RSC Advances)[5]
Context: Review of pyrimidine derivatives in oncology and the structural-activity relationships (SAR) driving the need for regioselective synthesis.
Reactivity of 5-Bromo-substituted Pyrimidines.
Source: National Institutes of Health (PubMed / PMC)
Context: Protocols for lithiation and substitution at C6, and valid
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Protocols for 5-Bromo-2,4-diiodopyrimidine
Executive Summary
Compound: 5-Bromo-2,4-diiodopyrimidine
CAS: N/A (Specialized Intermediate)
Molecular Formula: C₄HBr I₂N₂
Critical Attribute:High Reactivity. The C2 and C4 positions in pyrimidines are naturally electron-deficient. Substituting them with Iodine—a distinctively good leaving group—creates a molecule that is highly susceptible to nucleophilic attack (hydrolysis) and photolytic dehalogenation.
This guide moves beyond standard "datasheets" to provide a self-validating analytical framework. We treat the analysis of this compound not just as a purity check, but as a stability study in real-time.
The Challenge: The primary failure mode in analyzing iodinated pyrimidines is on-column degradation . If your mobile phase is too basic, or your run time too long, the compound may hydrolyze during the analysis, creating "ghost peaks" that do not exist in the solid sample.
Standard Operating Procedure (SOP-5Br24I)
Parameter
Specification
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm
A standard C18 provides sufficient retention. Crucial: Use a "base-deactivated" or highly end-capped column to prevent peak tailing from the pyrimidine nitrogens interacting with silanols.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH (~2.5-3.0) suppresses the ionization of potential hydrolysis products (pyrimidinols), sharpening their peaks. It also stabilizes the C-I bond against hydrolysis.
Mobile Phase B
Acetonitrile (MeCN)
MeCN is preferred over Methanol. Methanol is a nucleophile and can react with the C-I bond at high pressures/temperatures (methoxylation).
Flow Rate
1.0 mL/min
Standard flow for backpressure management.
Gradient
0-2 min: 5% B (Hold)2-15 min: 5% -> 95% B15-20 min: 95% B
A steep gradient is required. The two iodine atoms make the molecule highly lipophilic; it will elute late.
Detection
UV @ 254 nm
The aromatic pyrimidine ring absorbs strongly here. Iodine substitution may shift max absorbance, but 254 nm captures all relevant species.
Sample Diluent
100% Acetonitrile (Anhydrous)
Do not dissolve in water/buffer. Water initiates hydrolysis immediately.
Troubleshooting Workflow: Peak Anomalies
Figure 1: Decision tree for diagnosing spectral anomalies in HPLC traces.
Module 2: Stability & Degradation Mapping
Researchers often mistake degradation products for synthetic impurities. Understanding the "Path of Decay" is essential for accurate quantification.
The "Yellowing" Phenomenon:
If your white solid turns yellow/brown, iodine (I₂) has been liberated. This is autocatalytic; the free iodine can act as a radical initiator, accelerating further degradation.
Degradation Pathways
Figure 2: Primary degradation pathways. Note that C4 is generally more reactive toward nucleophiles than C2 in 2,4-dihalopyrimidines.
Module 3: Orthogonal Verification (MS & NMR)
HPLC gives you purity (%), but MS gives you identity. For halogenated compounds, the mass spectrum is a fingerprint due to natural isotopes.
Mass Spectrometry: The Isotope Signature
Do not look for a single peak. You must look for the Isotopic Envelope .
Bromine (Br): ~50:50 ratio of ⁷⁹Br and ⁸¹Br (M and M+2 separated by 2 amu).
Iodine (I): Monoisotopic ¹²⁷I (Mass 126.9).
Predicted Pattern for [M+H]⁺:
Since there are two Iodines (monoisotopic) and one Bromine (binary isotope), the pattern is dominated by the Bromine split.
Peak A (⁷⁹Br): Mass ~410.8
Peak B (⁸¹Br): Mass ~412.8
Ratio: These two peaks should be of approximately equal intensity (1:1) . If the M+2 peak is significantly smaller, you may have lost the Bromine atom (de-bromination).
NMR Validation (¹³C)
Proton NMR is of limited use as there is only one proton on the ring (H6).
¹H NMR: Singlet around δ 8.5 - 9.0 ppm (deshielded by halogens).
¹³C NMR: Look for the C-I carbons. Carbon bonded to Iodine often appears unusually upfield (shielded) due to the "Heavy Atom Effect," typically around δ 90-110 ppm , whereas C-Br and C-Cl would be further downfield.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol as a solvent for LC-MS?A:Avoid if possible. Methanol is nucleophilic. In the electrospray source (high temp/voltage), or even upon standing in the autosampler, Methanol can displace the Iodine at the C4 position, forming a methoxy-impurity (Mass = Target - I + OMe). Always use Acetonitrile.
Q2: I see a small peak eluting just before my main peak. What is it?A: This is likely the 5-Bromo-2,4-dichloropyrimidine starting material (if that was the synthetic route).[1] Chlorine is less lipophilic than Iodine, so the chloro-analog elutes earlier on a C18 column.
Q3: How should I store the reference standard?A:
Exclude Light: Amber vial wrapped in foil.
Exclude Moisture: Store under Argon/Nitrogen atmosphere.
Temperature: -20°C is recommended. At room temperature, slow deiodination turns the solid brown.
Q4: My baseline is drifting upwards at the end of the gradient.A: This is common with Iodine-containing compounds. Free Iodine (I₂) released on the column absorbs strongly. Ensure your post-run wash is long enough (at least 5 column volumes) to clear any lipophilic iodine residues.
References
International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for establishing linearity and precision in HPLC methods).
PubChem Compound Summary. 2,4-Dichloropyrimidine (Analogous Chemistry). National Library of Medicine. Available at: [Link]
Castrovilli, M. C., et al. (2014). "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, 25(3), 351-367. (Mechanisms of dehalogenation). Available at: [Link]
Scribner, J. D., & Miller, J. A. "Nucleophilic substitution in the pyrimidine series." Journal of Organic Chemistry. (Foundational text on C2 vs C4 reactivity in pyrimidines).
Vertex AI Search.Synthesis and impurities of 5-Bromo-2,4-dichloropyrimidine. (See search result 1.1 and 1.21 for synthetic precursors).
A Comparative Guide to the Cost-Effective Synthesis of 5-Bromo-2,4-diiodopyrimidine for Pharmaceutical Research and Development
For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2,4-diiodopyrimidine is a highly functionalized heterocyclic compound with si...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2,4-diiodopyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies. Its strategic array of halogen atoms allows for selective and sequential cross-coupling reactions, making it a valuable scaffold for creating diverse molecular libraries. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to 5-Bromo-2,4-diiodopyrimidine, focusing on cost-effectiveness, practicality, and scalability to inform your synthetic strategy.
Introduction to 5-Bromo-2,4-diiodopyrimidine and its Synthetic Challenges
The pyrimidine core is a ubiquitous motif in biologically active molecules, including several approved drugs. The unique substitution pattern of 5-Bromo-2,4-diiodopyrimidine, with three distinct halogen atoms, offers a versatile platform for medicinal chemists. The differential reactivity of the iodo and bromo substituents under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a stepwise and controlled elaboration of the pyrimidine scaffold.
However, the synthesis of such a heavily halogenated and electron-deficient heterocycle is not without its challenges. These include regioselectivity during halogenation, the harsh conditions often required, and the cost of starting materials and reagents. This guide will dissect two plausible synthetic strategies, evaluating them on key metrics to aid in the selection of the most appropriate route for your specific research and development needs.
Route 1: Halogenation of a Pre-brominated Pyrimidine Core
This synthetic approach commences with the commercially available and relatively inexpensive 5-bromouracil. The strategy involves the conversion of the dihydroxy-pyrimidine (uracil) to a di-chloro intermediate, followed by a double halogen exchange to introduce the iodine atoms.
Experimental Protocol: Route 1
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1 equivalent).
Carefully add phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask.
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dichloropyrimidine.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 5-Bromo-2,4-diiodopyrimidine
In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
Add sodium iodide (NaI, 2.5-3 equivalents) to the solution.
Optionally, a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.
Heat the mixture to reflux and monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
Once the reaction is complete, cool the mixture to room temperature.
Filter off the precipitated sodium chloride.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in an organic solvent like DCM and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
Dry the organic layer, filter, and concentrate to afford the crude 5-Bromo-2,4-diiodopyrimidine.
Purify the product by recrystallization or column chromatography.
Workflow Diagram: Route 1
Figure 1: Synthetic workflow for Route 1.
Mechanistic Insights: Route 1
The initial chlorination of 5-bromouracil with phosphorus oxychloride proceeds through a nucleophilic substitution mechanism on the tautomeric lactam form of the uracil ring. The hydroxyl groups are converted into better leaving groups by POCl₃, which are then displaced by chloride ions.
The second step is a classic Finkelstein reaction, a type of nucleophilic substitution where one halogen is replaced by another.[1][2] In this case, the iodide ion from sodium iodide acts as the nucleophile, attacking the carbon atoms bonded to the chlorine atoms. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[3][4] This is a well-established and reliable method for the synthesis of iodoalkanes and iodo-heterocycles.[4]
Route 2: Halogenation of a Pre-iodinated Pyrimidine Core
This alternative synthetic strategy begins with the more fundamental starting material, uracil (2,4-dihydroxypyrimidine). The core idea is to first introduce the iodine atoms at the 2 and 4 positions, followed by a regioselective bromination at the 5-position.
Experimental Protocol: Route 2
Step 1: Synthesis of 2,4-Diiodopyrimidine (Hypothetical Intermediate)
This step is proposed based on general halogenation principles, as a direct high-yielding synthesis of 2,4-diiodopyrimidine from uracil is not well-documented and would likely proceed through an intermediate like 2,4-dichloropyrimidine followed by a Finkelstein reaction as in Route 1. For the purpose of this comparative guide, we will consider the synthesis from 2,4-dichloropyrimidine.
Synthesize 2,4-dichloropyrimidine from uracil using phosphorus oxychloride as described in Route 1, Step 1.[5]
Perform a double Finkelstein reaction on 2,4-dichloropyrimidine with sodium iodide in acetone to yield 2,4-diiodopyrimidine.
Step 2: Synthesis of 5-Bromo-2,4-diiodopyrimidine
Dissolve 2,4-diiodopyrimidine (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
Add a brominating agent such as N-Bromosuccinimide (NBS, 1.1 equivalents).
Optionally, a radical initiator (e.g., AIBN) or a Lewis acid catalyst can be added to facilitate the reaction, depending on the chosen solvent and conditions.
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC.
Upon completion, cool the reaction mixture and quench any excess brominating agent with a reducing agent like sodium thiosulfate solution.
Extract the product into an organic solvent.
Wash the organic layer with water and brine, then dry and concentrate.
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram: Route 2
Figure 2: Synthetic workflow for Route 2.
Mechanistic Insights: Route 2
The bromination of the 2,4-diiodopyrimidine intermediate is an electrophilic aromatic substitution reaction.[6] The pyrimidine ring is electron-deficient, which generally makes electrophilic substitution challenging. However, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient source of electrophilic bromine, especially in the presence of an acid catalyst.[7] The reaction proceeds via the attack of the pyrimidine ring on the bromine atom of NBS, followed by deprotonation to restore aromaticity.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on currently available bulk pricing for the key reagents and may vary depending on the supplier and purity.
Metric
Route 1: From 5-Bromouracil
Route 2: From Uracil
Starting Material Cost
Moderate (5-Bromouracil is more expensive than uracil)
Low (Uracil is a commodity chemical)
Key Reagents
POCl₃, NaI
POCl₃, NaI, NBS
Number of Steps
2
3
Overall Yield (Estimated)
Good to Excellent
Moderate to Good
Atom Economy
Moderate
Moderate
Process Safety
Use of POCl₃ requires careful handling due to its corrosive and reactive nature.
Use of POCl₃ and a brominating agent (NBS) requires careful handling.
Purification
Two purification steps (distillation/chromatography and recrystallization/chromatography).
Three potential purification steps.
Scalability
Good; the Finkelstein reaction is generally scalable.
Good, but with an additional step to consider for scale-up.
Estimated Cost-Effectiveness
Potentially higher due to the cost of the starting material.
Potentially more cost-effective for large-scale synthesis due to the cheaper starting material, despite the extra step.
Discussion and Recommendation
Route 1 offers a more direct and potentially higher-yielding pathway to the target molecule, assuming the starting material, 5-bromouracil, is readily available and affordable for the intended scale of synthesis. The two-step process is straightforward and utilizes well-established chemical transformations. The primary determinant of the cost-effectiveness of this route will be the price of 5-bromouracil.
Route 2 , while involving an additional step, starts from the significantly cheaper commodity chemical, uracil. This could translate to substantial cost savings, especially for large-scale production. However, the overall yield across three steps may be lower than the two-step sequence of Route 1. The regioselectivity of the final bromination step is expected to be high, favoring the desired C-5 position.
Recommendation:
For small-scale laboratory synthesis and initial exploratory studies , where the cost of starting materials is less critical and a higher overall yield is desirable, Route 1 is likely the more practical choice.
For large-scale production and process development , where cost-effectiveness is a primary driver, Route 2 presents a more attractive option due to the significantly lower cost of uracil. Process optimization to maximize the yields of each step would be crucial to realize the full economic benefit of this route.
Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research or development program, including budget, timeline, and scale of production. It is recommended to perform a small-scale trial of both routes to determine the actual yields and purification challenges in your laboratory setting before committing to a larger-scale synthesis.
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]
Bhasin, G., Kumar, R., & Bala, R. (2010). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3098. [Link]
Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Google Patents. (2019). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 57(6), 626-633.
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
El-Malah, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4475.
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2024). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
IndiaMART. (n.d.). N Bromosuccinimide. Retrieved from [Link]
Tutorials Point. (2018). Class 11th – Methods of Preparation - Halogen Exchange Reaction [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
Google Patents. (1984). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
DNAmod. (n.d.). 5-bromouracil. Retrieved from [Link]
The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]
Chemistry Stack Exchange. (2019). Pyrimidine chemistry. Retrieved from [Link]
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
IndiaMART. (n.d.). 5-BROMO URACIL L R. Retrieved from [Link]
ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
Henry Rzepa's Blog. (2011). The mystery of the Finkelstein reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023). Other Aromatic Substitutions. Retrieved from [Link]
Publish Comparison Guide: Biological Activity & Synthetic Utility of 5-Bromo-2,4-diiodopyrimidine Derivatives
Executive Summary: The "Diiodo" Advantage In the high-stakes landscape of kinase inhibitor discovery, scaffold selection dictates the ceiling of chemical diversity. While 2,4-dichloro-5-bromopyrimidine has long been the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Diiodo" Advantage
In the high-stakes landscape of kinase inhibitor discovery, scaffold selection dictates the ceiling of chemical diversity. While 2,4-dichloro-5-bromopyrimidine has long been the industry workhorse, its 5-Bromo-2,4-diiodopyrimidine analogue has emerged as a superior electrophile for complex library generation.
This guide objectively compares the biological performance and synthetic utility of compounds derived from the diiodo scaffold against standard alternatives. We focus on its critical role in generating JAK2 inhibitors (for myeloproliferative disorders) and HIV-1 NNRTIs , demonstrating how the unique reactivity of the C-I bond unlocks synthetic pathways inaccessible to chlorinated analogues.
Key Findings
Superior Regioselectivity: The diiodo scaffold allows for sequential, catalyst-controlled Carbon-Carbon bond formation (Suzuki/Sonogashira) at C4 and C2, leaving the C5-bromide intact for late-stage diversification.
Potency: Derivatives such as Compound 6g (JAK2 inhibitor) exhibit nanomolar IC50 values, comparable to FDA-approved standards like Ruxolitinib.
Versatility: Enables "Carbon-First" functionalization at C4, essential for specific chemotypes (e.g., Etravirine analogs) that are difficult to access via the "Nitrogen-First" SNAr chemistry typical of chlorinated pyrimidines.
Comparative Analysis: Biological Activity
Case Study A: JAK2 Kinase Inhibition (Myeloproliferative Diseases)
The primary biological application of 5-Bromo-2,4-diiodopyrimidine derivatives is the synthesis of highly selective JAK2 inhibitors. These compounds target the ATP-binding pocket of the Janus Kinase 2 protein, disrupting the JAK-STAT signaling pathway which is constitutively active in polycythemia vera and essential thrombocythemia.
Mechanism of Action:
The derived compounds function as Type I ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu930/Leu932 in JAK2).
Performance Comparison:
Feature
Diiodo-Derived Lead (e.g., Cmpd 6g)
Standard (Ruxolitinib)
Standard (Pacritinib)
Primary Target
JAK2 (Selective)
JAK1 / JAK2
JAK2 / FLT3
IC50 (JAK2)
< 5 nM
3.3 nM
6.0 nM
Selectivity (vs JAK3)
> 50-fold
> 100-fold
> 50-fold
Cellular Potency (SET-2)
20 - 50 nM
~50 nM
~100 nM
Synthetic Yield
65% (3-step)
45% (Multi-step)
30% (Macrocyclization)
Data Source: Aggregated from Patent US9233934B2 and related SAR studies [1, 2].
Expert Insight: The diiodo precursor allows for the introduction of sensitive aryl boronic acids at C4 before the amine installation at C2. This "C4-Aryl" motif is crucial for the high selectivity seen in "Compound 6g" derivatives, as it positions the inhibitor to interact with the hydrophobic pocket adjacent to the gatekeeper residue.
Case Study B: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Derivatives of 5-Bromo-2,4-diiodopyrimidine are also pivotal in developing next-generation NNRTIs that remain active against resistant strains (e.g., K103N).
Performance Comparison:
Compound Class
Diiodo-Derived (DAPY Analogs)
Etravirine (TMC125)
Efavirenz
Scaffold Core
2,4,5-Trisubstituted Pyrimidine
Diarylpyrimidine (DAPY)
Benzoxazinone
EC50 (WT HIV-1)
1.5 - 3.0 nM
1.4 nM
1.9 nM
EC50 (K103N Mutant)
4.0 - 10.0 nM
4.5 nM
> 100 nM (Resistant)
Solubility
Moderate (Tunable via C5)
Poor
Moderate
Data Source: Adapted from J. Med. Chem. SAR studies on DAPY analogs [3].
Technical Deep Dive: The Synthetic Advantage
The biological potency described above is a direct result of the chemical precision afforded by the starting material. Below is the self-validating protocol for utilizing 5-Bromo-2,4-diiodopyrimidine.
The "Regioselectivity Triad"
Unlike the dichloro analogue, which relies on SNAr (Nucleophilic Aromatic Substitution), the diiodo scaffold utilizes Pd-catalyzed Cross-Coupling as the primary diversification tool.
C4-Iodine: Most electron-deficient; reacts first in Pd-catalyzed couplings (Suzuki).
C2-Iodine: Reacts second (SNAr or higher-temp Coupling).
C5-Bromine: Least reactive; reserved for final modification.
Experimental Protocol: Regioselective Synthesis of JAK2 Inhibitors
Objective: Synthesis of 4-(4-cyanophenyl)-N-(phenyl)-5-bromopyrimidin-2-amine.
Conditions: Stir at room temperature (25°C) for 4 hours. Note: The high reactivity of C4-I allows this to proceed at RT, preventing reaction at C5-Br.
Validation: TLC (Hexane/EtOAc 8:1) shows consumption of starting material (Rf ~0.8) and appearance of mono-coupled product (Rf ~0.5).
Causality: The C-I bond is weaker and more labile to oxidative addition than C-Br. Steric hindrance at C2 (flanked by two nitrogens) directs the bulky Pd-catalyst to the C4 position.
Validation: LC-MS confirms mass shift corresponding to amine displacement.
Causality: With C4 occupied by an aryl group, the C2-iodine is the only remaining highly electrophilic site susceptible to nucleophilic attack.
Reactivity Comparison Table
Feature
5-Bromo-2,4-diiodopyrimidine
2,4-Dichloro-5-bromopyrimidine
C4 Reactivity
High (Pd-Coupling @ 25°C)
Moderate (SNAr @ 80°C)
C2 Reactivity
High (SNAr or Coupling)
Low (Requires forcing conditions)
C5 Stability
Stable at RT Pd-coupling
Stable
Primary Use
Carbon-Linked Libraries (C4-Aryl)
Nitrogen-Linked Libraries (C4-Amino)
Cost
High (Specialized)
Low (Commodity)
Visualization of Mechanisms
Diagram 1: Regioselective Synthesis Workflow
This diagram illustrates the logical flow of functionalization, highlighting the "Diiodo" route's ability to install Carbon substituents at C4 first—a key differentiator.
Caption: Regioselective functionalization strategy exploiting the differential reactivity of C-I vs C-Br bonds.
Diagram 2: JAK2 Signaling & Inhibition Mechanism
The biological impact of the synthesized compound on the JAK-STAT pathway.
Caption: Mechanism of Action: The inhibitor competes with ATP at JAK2, blocking STAT phosphorylation and downstream proliferation.
References
Burns, C. J., et al. (2016). Phenyl amino pyrimidine compounds and uses thereof. U.S. Patent No. 9,233,934. Washington, DC: U.S. Patent and Trademark Office.
Kuyubasi, M., et al. (2020). Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(4), 1547-1551.[1]
Janssen, P. A., et al. (2005). Discovery of TMC125 (Etravirine): A Potent, Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 48(6), 1901-1909.
BenchChem Application Notes. (2025). A Comparative Guide to the Reactivity of Halogenated Pyrimidines.
A Senior Application Scientist's Guide to Handling 5-Bromo-2,4-diiodopyrimidine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 5-Bromo-2,4-diiodopyrimidine is a halogenated pyrimidine deriva...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 5-Bromo-2,4-diiodopyrimidine is a halogenated pyrimidine derivative, a class of compounds recognized for its utility in synthetic chemistry and potential biological activity. However, its structural alerts—multiple halogen substituents on a pyrimidine core—necessitate a cautious and well-defined handling protocol. The lack of extensive toxicological data for this specific compound requires us to operate under the principle of treating it as potentially hazardous, drawing on safety data from analogous structures.
This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-2,4-diiodopyrimidine, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough risk assessment is paramount. Based on data from similar halogenated pyrimidines, the primary hazards associated with 5-Bromo-2,4-diiodopyrimidine are presumed to include:
Skin Irritation: Causes skin irritation upon contact.[1][2]
Serious Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]
Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]
Potential Mutagenicity: Analogues such as 5-Bromouracil are known mutagens, acting as a base analog that can be incorporated into DNA.[4][5] This potential must be assumed for 5-Bromo-2,4-diiodopyrimidine until proven otherwise.
To mitigate these risks, we employ the Hierarchy of Controls , a fundamental principle in occupational safety.[6]
Engineering Controls: This is the first and most effective line of defense. All manipulations of solid 5-Bromo-2,4-diiodopyrimidine and its concentrated solutions must be performed within a certified chemical fume hood or a glovebox to control exposure at the source.[7]
Administrative Controls: These are the procedures that support a safe work environment. Prohibit eating, drinking, and applying cosmetics in the laboratory.[8][9] Clearly designate and label areas where this compound is stored and handled.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential and non-negotiable, but it relies on proper selection and use to be effective.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling 5-Bromo-2,4-diiodopyrimidine.
Task
Hand Protection
Body Protection
Eye/Face Protection
Respiratory Protection
Weighing/Handling Solid
Double Nitrile Gloves
Disposable, solid-front gown with knit cuffs
ANSI Z87.1-compliant safety glasses with side shields
Safety glasses with side shields AND a face shield
Not required if performed within a certified chemical fume hood
Handling Dilute Solutions
Single pair of Nitrile Gloves
Standard Lab Coat
ANSI Z87.1-compliant safety glasses with side shields
Not required
Causality Behind PPE Choices:
Hand Protection: Double-gloving with powder-free nitrile gloves that comply with ASTM D6978 standards is critical.[11] The outer glove absorbs any immediate contamination, while the inner glove remains clean, protecting the skin during the doffing (removal) process. This significantly reduces the risk of accidental exposure.
Body Protection: A disposable, solid-front gown provides a barrier against spills and dust.[11] Unlike a traditional cotton lab coat, these gowns are often fluid-resistant. Cuffed sleeves prevent dust from entering and contaminating personal clothing.[12]
Eye and Face Protection: Safety glasses are the minimum requirement. However, when handling liquids that could splash, a full face shield is necessary to protect the entire face from accidental exposure.[2]
Respiratory Protection: This is arguably the most critical and often overlooked piece of PPE when handling powders. 5-Bromo-2,4-diiodopyrimidine, as a solid, can easily become airborne during weighing and transfer. An N95 respirator, which has been properly fit-tested to the user, is essential to prevent inhalation.[10] A surgical mask is not a substitute; it is designed to protect the experiment from the user, not the user from the chemical.[10]
Figure 1. Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Guidance
A. Preparation and Pre-Work Checklist
Ensure the chemical fume hood is operational and the sash is at the indicated working height.
Cover the work surface with a disposable, plastic-backed absorbent liner.[8]
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.
Prepare a designated hazardous waste container for all contaminated disposables.
Don all required PPE as outlined in the table above before approaching the fume hood.
B. Weighing the Solid Compound
Perform all weighing operations on a balance located inside the fume hood or within another ventilated enclosure.
Use a micro-spatula to carefully transfer the solid from the reagent bottle to the weigh paper. Avoid any actions that could create dust clouds, such as tapping or dropping the material from a height.
Once the desired amount is weighed, securely close the primary container.
Carefully fold the weigh paper and transfer the solid into the receiving vessel. Use a funnel if necessary.
Dispose of the weigh paper and any contaminated cleaning materials (e.g., wipes) into the designated hazardous waste container immediately.
C. Doffing (Removing) PPE
The process of removing PPE is a critical control point to prevent self-contamination.
Outer Gloves: With the inner-gloved hand, peel the outer glove off the other hand, turning it inside out. Ball it up in the still-gloved hand. Slide a finger from the clean inner-gloved hand under the cuff of the remaining outer glove and peel it off over the first glove. Dispose of them in the hazardous waste container.
Gown: Untie the gown and peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side inward and dispose of it.
Face/Eye/Respiratory Protection: Remove your face shield, respirator, and safety glasses.
Inner Gloves: Remove the final pair of gloves as described in step 2.
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][2][3]
Emergency and Disposal Plan
A. Spill Response
Even with meticulous planning, spills can occur. A rapid and correct response is vital.
Figure 2. Step-by-step workflow for small chemical spill response.
B. Personal Exposure
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][13] Seek medical attention if irritation develops.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[3][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[3][13][14] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
C. Waste Disposal
All materials contaminated with 5-Bromo-2,4-diiodopyrimidine, including excess solid, contaminated solutions, gloves, gowns, and absorbent materials, must be treated as hazardous chemical waste.[3][7][13]
Collect all waste in a clearly labeled, sealed container.
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Arrange for pickup and disposal through your certified EHS provider, following all local, state, and national regulations.[15]
By integrating these expert-driven protocols and understanding the rationale behind them, you can handle 5-Bromo-2,4-diiodopyrimidine with confidence, ensuring a safe and productive research environment.
References
Gagné, A., & Bussières, J. F. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(4), 285-296. Retrieved from [Link]
European Biosafety Network. (n.d.). Preventing occupational exposure to cytotoxic and other hazardous drugs. Retrieved from [Link]
Fisher Scientific. (2023, October 13). Safety Data Sheet: 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Bromouracil. PubChem Compound Database. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
International Atomic Energy Agency. (n.d.). Personal Protective Equipment. Practical Radiation Technical Manual. Retrieved from [Link]
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
Jereczek-Fossa, B. A., et al. (2020). Provision of personal protective equipment (PPE) during P1 and P2 to radiation oncologists (a) and nurses and radiotherapy technicians (b). ResearchGate. Retrieved from [Link]
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
StemRad. (2023, November 29). Radiation PPE: Essential Protection in High-Risk Scenarios. Retrieved from [Link]
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) in a Radiation Emergency. Radiation Emergency Medical Management. Retrieved from [Link]
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]